Biochemical BRD4 Inhibitory Potency: 18 nM IC50 Represents a 4- to 20-Fold Improvement Over JQ1 and I-BET151
In a cell-free biochemical assay measuring direct BRD4 binding inhibition, BRD4 Inhibitor-15 (compound 13) exhibits an IC50 of 18 nM [1]. This is a substantial improvement in potency compared to the widely used research tool JQ1, which has a reported BRD4 BD1 IC50 of approximately 77 nM [2], and the clinical candidate I-BET151, which has an IC50 of approximately 500 nM [3]. While a direct head-to-head comparison under identical assay conditions is not available, the cross-study comparable data indicate a 4.3-fold potency advantage over JQ1 and a 27.8-fold advantage over I-BET151 [2][3].
| Evidence Dimension | BRD4 Bromodomain Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 18 nM (BRD4 Inhibitor-15) |
| Comparator Or Baseline | JQ1: 77 nM (BRD4 BD1); I-BET151: 500 nM |
| Quantified Difference | 4.3-fold more potent than JQ1; 27.8-fold more potent than I-BET151 |
| Conditions | Cell-free biochemical assay; specific assay details vary between studies (e.g., HTRF for compound 13; AlphaScreen for JQ1 and I-BET151) |
Why This Matters
Higher biochemical potency can translate to lower effective working concentrations in cellular assays, potentially reducing off-target effects and conserving compound stock.
- [1] Chen, Y. et al. (2021) Design, synthesis, and evaluation of novel pyridone derivatives as potent BRD4 inhibitors for the potential treatment of prostate cancer. Bioorganic Chemistry, 117, 105461. View Source
- [2] Filippakopoulos, P. et al. (2010) Selective inhibition of BET bromodomains. Nature, 468(7327), pp. 1067-1073. View Source
- [3] Dawson, M.A. et al. (2011) Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature, 478(7370), pp. 529-533. View Source
